molecular formula C18H13F3N2O3 B2545723 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 2034340-67-3

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2545723
CAS No.: 2034340-67-3
M. Wt: 362.308
InChI Key: RSUZZOBFXVWOHO-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyridine ring, and a trifluoromethoxy-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl-pyridine intermediate, which can be synthesized through a series of reactions involving the coupling of furan and pyridine derivatives. The intermediate is then subjected to a benzoylation reaction using 4-(trifluoromethoxy)benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-chlorobenzamide: Contains a chloro group instead of a trifluoromethoxy group.

    N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-nitrobenzamide: Features a nitro group in place of the trifluoromethoxy group.

Uniqueness

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3/c19-18(20,21)26-15-5-3-13(4-6-15)17(24)23-10-12-8-14(11-22-9-12)16-2-1-7-25-16/h1-9,11H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUZZOBFXVWOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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